2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one features an indole core substituted at position 3 with a 3-chlorophenylmethylsulfanyl group and at position 1 with a piperidinyl ethanone moiety. Its molecular formula is inferred as C₂₂H₂₃ClN₂OS, with a molecular weight of ~398.9 g/mol. The sulfanyl (S–) linker and chlorine substituent likely influence electronic and steric properties, while the piperidine ring contributes to solubility and target interactions.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-18-8-6-7-17(13-18)16-27-21-14-25(20-10-3-2-9-19(20)21)15-22(26)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUKIHJQLULGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
For this specific compound, the synthesis may proceed as follows:
Preparation of 3-chlorophenylmethyl sulfide: This can be achieved by reacting 3-chlorobenzyl chloride with sodium sulfide in an appropriate solvent.
Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis method.
Coupling of the indole core with 3-chlorophenylmethyl sulfide: This step involves the reaction of the indole core with 3-chlorophenylmethyl sulfide under suitable conditions to form the desired product.
Introduction of the piperidinyl group: The final step involves the reaction of the intermediate product with piperidine to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is likely related to its ability to interact with specific molecular targets in biological systems. The indole core is known to bind with high affinity to various receptors, which can modulate different biological pathways . The presence of the chlorophenyl and piperidinyl groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Differences and Molecular Properties
The following table highlights structural variations and molecular features of the target compound and its analogs:
Impact of Substituent Modifications
Chlorine Position :
- The target compound’s 3-chlorophenyl group may enhance steric bulk compared to the 2-chloro analog . Meta-substitution could alter π-π stacking or hydrophobic interactions in biological targets.
- The 2-chloro analog’s ortho-substitution may introduce torsional strain, reducing conformational flexibility .
Heterocyclic Amine (Piperidine vs. Pyrrolidine’s smaller ring size may favor interactions with compact binding pockets.
Sulfanyl vs. Sulfonyl Linkers :
- The target’s sulfanyl (–S–) group is less electron-withdrawing than sulfonyl (–SO₂–), which could stabilize nucleophilic attack or redox reactions .
- Sulfonyl-containing analogs (e.g., ) are associated with antiviral and antimicrobial activities, suggesting sulfanyl derivatives may exhibit distinct metabolic stability or target selectivity.
Biological Activity
The compound 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic derivative that combines indole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. Studies have shown that piperidine derivatives often demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell walls, leading to increased efficacy.
Enzyme Inhibition
Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) have been documented for similar compounds. The inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The compound's structural components suggest potential for enzyme inhibition, which warrants further investigation.
The biological activity of this compound can be attributed to its ability to interact with biological targets through multiple mechanisms:
- Receptor Binding : The indole moiety may facilitate binding to serotonin receptors, influencing neurotransmission.
- Enzyme Interaction : The piperidine ring is known for its role in enzyme interactions, potentially affecting metabolic pathways.
Study 1: Antibacterial Efficacy
A synthesized series of compounds similar to the target compound were evaluated for antibacterial activity. Among these, several demonstrated moderate to strong activity against E. coli and Staphylococcus aureus, suggesting that the target compound may exhibit comparable properties .
Study 2: Enzyme Inhibition Profile
In a comparative analysis, various piperidine derivatives were tested for their AChE inhibitory activity. The most potent compounds showed IC50 values in the low micromolar range, indicating that the target compound could also possess significant enzyme inhibition capabilities .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
